molecular formula C27H26ClF3N2O B1266011 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride CAS No. 58038-94-1

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride

Cat. No. B1266011
CAS RN: 58038-94-1
M. Wt: 487 g/mol
InChI Key: TUYIGXGOSXBZRT-UHFFFAOYSA-N
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Description

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride is a useful research compound. Its molecular formula is C27H26ClF3N2O and its molecular weight is 487 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Neuroleptic Activity in Tetrahydro-gamma-Carbolines

  • A series of 5-aryltetrahydro-gamma-carbolines, including the compound of interest, showed potent neuroleptic activity. This research focused on the systematic exploration of structural parameters leading to potent activity at the dopamine receptor (Harbert et al., 1980).

2. CRTh2 Antagonist for Asthma and Allergic Rhinitis

  • The compound setipiprant, closely related structurally to the compound , was identified as a potent and orally bioavailable CRTh2 antagonist. It was developed for treating asthma and seasonal allergic rhinitis, emphasizing its significant therapeutic potential (Fretz et al., 2013).

3. Sigma 2 Binding Site Affinity

  • Research on a series of indoles and piperidines, including compounds structurally similar to the one , demonstrated high affinity for sigma 1 and sigma 2 binding sites. This includes implications for the treatment of anxiety and penetration into the CNS (Perregaard et al., 1995).

Anticancer and Structural Properties

4. Anticancer Potential of Copper(II) Chloride Adducts

  • Copper(II) chloride adducts with similar structures have been tested as anticancer drugs. The structural analysis of these adducts contributes to understanding the pharmacophore's role in anticancer activity (Bonacorso et al., 2003).

5. Structural Characterization of Thiazoles

  • Structural characterization of thiazoles, including molecules closely related to the compound of interest, was achieved, highlighting the importance of molecular conformation in drug design (Kariuki et al., 2021).

6. Synthesis and Antitumor Activity

  • A new class of antineoplastic agents featuring similar structural motifs was synthesized, showing promising antitumor activity in vitro and in vivo (Nguyen et al., 1990).

properties

IUPAC Name

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N2O.ClH/c28-19-5-3-18(4-6-19)27(33)2-1-14-31-15-13-26-24(17-31)23-16-21(30)9-12-25(23)32(26)22-10-7-20(29)8-11-22;/h3-12,16,27,33H,1-2,13-15,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYIGXGOSXBZRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N(C3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)CCCC(C5=CC=C(C=C5)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008731
Record name 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-fluoro-5-(4-fluorophenyl)-3,4-dihydro-1H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol;hydrochloride

CAS RN

58038-94-1, 89246-29-7
Record name 2H-Pyrido(4,3-b)indole-2-butanol, 8-fluoro-alpha,5-bis(4-fluorophenyl)-1,3,4,5-tetrahydro-, hydrocloride (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058038941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[8-Fluoro-5-(4-fluorophenyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl]-1-(4-fluorophenyl)butan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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